molecular formula C11H9FN2O4S B1275337 6'-fluoro-2',3'-dihydro-2H,5H-spiro[imidazolidine-4,4'-thiochromene]-2,5-dione 1',1'-dioxide CAS No. 66892-63-5

6'-fluoro-2',3'-dihydro-2H,5H-spiro[imidazolidine-4,4'-thiochromene]-2,5-dione 1',1'-dioxide

Cat. No.: B1275337
CAS No.: 66892-63-5
M. Wt: 284.27 g/mol
InChI Key: YTHRHFDCECODBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6'-fluoro-2',3'-dihydro-2H,5H-spiro[imidazolidine-4,4'-thiochromene]-2,5-dione 1',1'-dioxide is a useful research compound. Its molecular formula is C11H9FN2O4S and its molecular weight is 284.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivatives

  • Novel compounds related to 6'-fluoro-2',3'-dihydro-2H,5H-spiro[imidazolidine-4,4'-thiochromene]-2,5-dione 1',1'-dioxide, such as 1-amino-3',4'-dihydro-2H,2'H,5H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione, have been synthesized. These compounds' structures were verified using NMR, IR spectroscopy, and quantum-chemical calculations (Marinov et al., 2014).

Aldose Reductase Inhibitory Activity

  • Some derivatives have been found to possess aldose reductase inhibitory activity, beneficial in diabetic complications. Notably, the 2S,4S compounds were more potent in vitro and in vivo inhibitors of aldose reductase than their 2R,4R enantiomers (Unno et al., 1995).

Antioxidant Activities

  • Novel fluorinated compounds related to the chemical structure have been synthesized and evaluated for their antioxidant activities. This includes derivatives obtained from reactions with various sulfur and phosphorus reagents (Ali & Abdel-Rahman, 2014).

Cytotoxicity and ROS Generation

  • Selenium-containing dispiro indolinones, related to the compound , exhibit cytotoxic activity similar to oxygen and sulfur-containing derivatives. Some of these compounds have shown notable in vitro cytotoxicity and increased levels of intracellular reactive oxygen species in certain cancer cell lines (Novotortsev et al., 2021).

Structural Characterization

  • Studies on the structural characterization of similar spiro compounds have been conducted, providing insights into the molecular structure and properties of these types of chemicals (Todorov et al., 2012).

Antimicrobial Activity

  • New spiro compounds, which are structurally related, have been synthesized and tested for their antimicrobial activity, indicating potential use in developing new antimicrobial agents (Al-Romaizan, 2020).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available literature. It is recommended to handle all chemical compounds with appropriate safety measures .

Biochemical Analysis

Biochemical Properties

6’-fluoro-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,4’-thiochromene]-2,5-dione 1’,1’-dioxide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with aldose reductase, an enzyme involved in the polyol pathway, which is crucial for glucose metabolism . The compound’s interaction with aldose reductase is characterized by its ability to inhibit the enzyme’s activity, thereby reducing the conversion of glucose to sorbitol. This inhibition is particularly relevant in the context of diabetic complications, where excessive sorbitol accumulation can lead to cellular damage.

Cellular Effects

The effects of 6’-fluoro-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,4’-thiochromene]-2,5-dione 1’,1’-dioxide on various cell types and cellular processes are profound. In particular, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of aldose reductase can lead to altered cellular osmotic balance, impacting cell function and viability . Additionally, the compound has been shown to modulate the expression of genes involved in oxidative stress responses, further highlighting its potential therapeutic applications.

Molecular Mechanism

At the molecular level, 6’-fluoro-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,4’-thiochromene]-2,5-dione 1’,1’-dioxide exerts its effects primarily through enzyme inhibition. The compound binds to the active site of aldose reductase, preventing the enzyme from catalyzing the reduction of glucose to sorbitol . This binding interaction is facilitated by the compound’s unique spiro structure, which allows for specific interactions with the enzyme’s active site residues. Additionally, the presence of fluorine atoms enhances the compound’s binding affinity, making it a potent inhibitor.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6’-fluoro-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,4’-thiochromene]-2,5-dione 1’,1’-dioxide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory activity against aldose reductase, with no significant loss of potency. Prolonged exposure to the compound can lead to adaptive cellular responses, such as upregulation of alternative metabolic pathways to compensate for the inhibited enzyme activity.

Dosage Effects in Animal Models

The effects of 6’-fluoro-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,4’-thiochromene]-2,5-dione 1’,1’-dioxide vary with different dosages in animal models. At low to moderate doses, the compound effectively inhibits aldose reductase activity without causing significant toxicity . At higher doses, the compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s interaction with other enzymes and proteins in the liver and kidneys, highlighting the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

6’-fluoro-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,4’-thiochromene]-2,5-dione 1’,1’-dioxide is involved in several metabolic pathways, primarily through its interaction with aldose reductase . By inhibiting this enzyme, the compound affects the polyol pathway, reducing the conversion of glucose to sorbitol. This inhibition can lead to changes in metabolic flux, with potential downstream effects on other metabolic pathways, such as glycolysis and the pentose phosphate pathway. Additionally, the compound may interact with other enzymes and cofactors involved in oxidative stress responses, further influencing cellular metabolism.

Transport and Distribution

Within cells and tissues, 6’-fluoro-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,4’-thiochromene]-2,5-dione 1’,1’-dioxide is transported and distributed through various mechanisms. The compound is likely to interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its inhibitory effects on aldose reductase. The presence of fluorine atoms in the compound’s structure may also influence its distribution and localization within cells.

Subcellular Localization

The subcellular localization of 6’-fluoro-2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,4’-thiochromene]-2,5-dione 1’,1’-dioxide is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with aldose reductase . Additionally, the compound may be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals. This subcellular localization is essential for the compound’s inhibitory activity, as it ensures that the compound is in close proximity to its target enzyme.

Properties

IUPAC Name

6-fluoro-1,1-dioxospiro[2,3-dihydrothiochromene-4,5'-imidazolidine]-2',4'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O4S/c12-6-1-2-8-7(5-6)11(3-4-19(8,17)18)9(15)13-10(16)14-11/h1-2,5H,3-4H2,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHRHFDCECODBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90411060
Record name 6-fluoro-1,1-dioxospiro[2,3-dihydrothiochromene-4,5'-imidazolidine]-2',4'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90411060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66892-63-5
Record name 6-fluoro-1,1-dioxospiro[2,3-dihydrothiochromene-4,5'-imidazolidine]-2',4'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90411060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.